molecular formula C12H8IN3 B8279894 7-Iodo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

7-Iodo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B8279894
M. Wt: 321.12 g/mol
InChI Key: MUJIVCDKQYXORQ-UHFFFAOYSA-N
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Patent
US09115130B2

Procedure details

A mixture of 2-amino-4-iodopyridine (2.60 g, 11.8 mmol), copper (I) iodide (115 mg, 0.60 mmol), 1,10-phenanthroline monohydrate (120 mg, 0.60 mmol) and benzonitrile (33 mL) was heated in a 100 mL 4-necked flask to 130° C. During 23 h a gentle flow of O2/N2 (5:95) was bubbled through the reaction mixture (99% conversion, HPLC method see below). The dark brown suspension was then cooled to 0-5° C. and filtered. The filter cake was washed with TBME (10 mL) and dried to yield crude 7-iodo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (2.31 g, 61%) as a green solid with 100% purity (HPLC area-%, HPLC method see below).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
115 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[C:24](#[N:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>[Cu]I>[I:8][C:6]1[CH:5]=[CH:4][N:3]2[N:31]=[C:24]([C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)[N:1]=[C:2]2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
NC1=NC=CC(=C1)I
Name
Quantity
120 mg
Type
reactant
Smiles
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
33 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
copper (I) iodide
Quantity
115 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During 23 h a gentle flow of O2/N2 (5:95) was bubbled through the reaction mixture (99% conversion, HPLC method see below)
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
The dark brown suspension was then cooled to 0-5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with TBME (10 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=2N(C=C1)N=C(N2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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